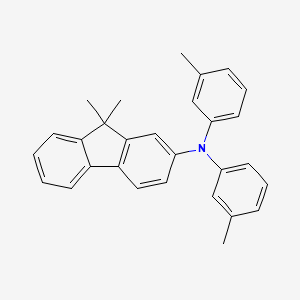![molecular formula C8H5NS B15160915 2H-cyclopropa[e][1,3]benzothiazole CAS No. 702667-05-8](/img/structure/B15160915.png)
2H-cyclopropa[e][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2H-cyclopropa[e][1,3]benzothiazole is a heterocyclic compound that features a unique structure combining a cyclopropane ring fused to a benzothiazole moiety. This compound is part of the larger family of benzothiazoles, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-cyclopropa[e][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate cyclopropane precursors. One common method includes the reaction of 2-aminothiophenol with cyclopropanecarboxylic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cycl
Properties
CAS No. |
702667-05-8 |
|---|---|
Molecular Formula |
C8H5NS |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2H-cyclopropa[e][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NS/c1-2-7-8(9-4-10-7)6-3-5(1)6/h1-3H,4H2 |
InChI Key |
XMNKNGXPAJMGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)



![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)

![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)


